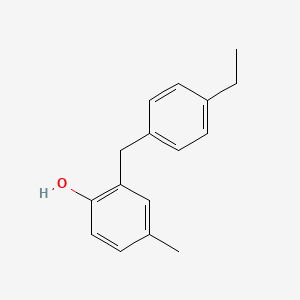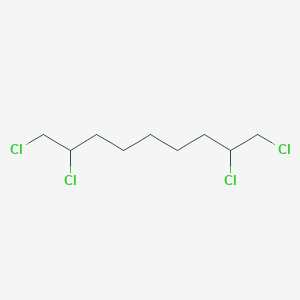
1,2,8,9-Tetrachlorononane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,8,9-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and resistance to degradation .
准备方法
The synthesis of 1,2,8,9-Tetrachlorononane typically involves the chlorination of nonane or its derivatives. One common method is the addition of chlorine to nonane under controlled conditions. This process can be carried out in the presence of a catalyst to enhance the reaction rate and selectivity. Industrial production methods often involve the use of large-scale chlorination reactors where nonane is exposed to chlorine gas at elevated temperatures and pressures .
化学反应分析
1,2,8,9-Tetrachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated hydrocarbons. Typical reducing agents are hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while substitution can produce a variety of functionalized hydrocarbons.
科学研究应用
1,2,8,9-Tetrachlorononane has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of chlorinated hydrocarbons and in the study of reaction mechanisms involving chlorinated compounds.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
作用机制
The mechanism by which 1,2,8,9-Tetrachlorononane exerts its effects involves interactions with cellular membranes and enzymes. The chlorine atoms in the compound can form strong bonds with biological molecules, potentially disrupting normal cellular functions. This can lead to changes in membrane permeability and enzyme activity, affecting various biochemical pathways .
相似化合物的比较
1,2,8,9-Tetrachlorononane can be compared with other polychloroalkanes such as 1,1,1,9-Tetrachlorononane and 1,2,5,6,9,10-Hexachlorodecane. These compounds share similar chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct reactivity and stability characteristics .
Similar Compounds
- 1,1,1,9-Tetrachlorononane
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,3,4-Tetrachlorobutane
These compounds are often studied together to understand the effects of chlorination on hydrocarbon properties and reactivity.
属性
CAS 编号 |
865306-20-3 |
|---|---|
分子式 |
C9H16Cl4 |
分子量 |
266.0 g/mol |
IUPAC 名称 |
1,2,8,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-6-8(12)4-2-1-3-5-9(13)7-11/h8-9H,1-7H2 |
InChI 键 |
XYOZQZZVJXSSML-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(CCl)Cl)CCC(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
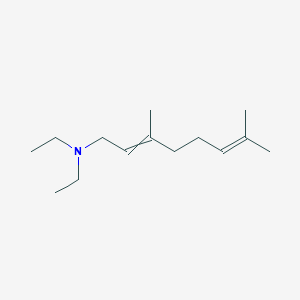
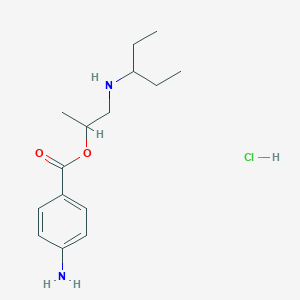
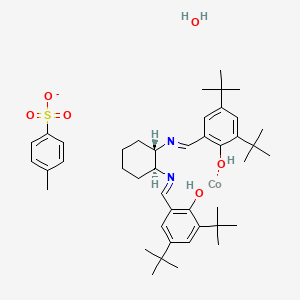

![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
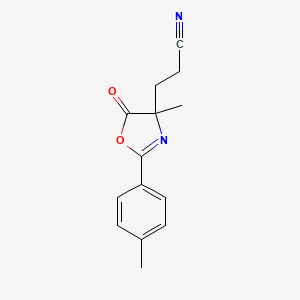
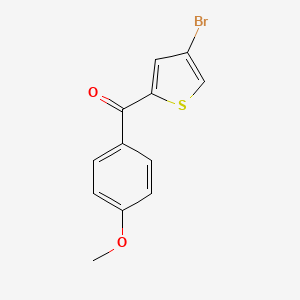


![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
